2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Catalog No.
S795363
CAS No.
100638-20-8
M.F
C8H6FNOS
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

CAS Number

100638-20-8

Product Name

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

IUPAC Name

7-fluoro-4H-1,4-benzothiazin-3-one

Molecular Formula

C8H6FNOS

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C8H6FNOS/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)

InChI Key

ZRSCIBYAOVOFIG-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)F

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)F
  • Material Science: Benzothiazinones are a class of heterocyclic compounds with various applications in material science. Research efforts focus on their potential use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells [].
  • Medicinal Chemistry: Due to the ring structure, some benzothiazinones exhibit biological activity. This leads to research into their potential use as pharmaceuticals [].

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- is a derivative of the benzothiazine family, characterized by the incorporation of a fluorine atom at the 7-position. This compound features a bicyclic structure consisting of a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. The molecular formula for this compound is C8_8H6_6FNOS, and it is known for its potential biological activities, particularly in medicinal chemistry.

The chemical reactivity of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- includes various transformations typical of benzothiazine derivatives. These may involve:

  • Nucleophilic substitutions: The presence of the fluorine atom can facilitate nucleophilic attack at the carbon adjacent to the nitrogen atom.
  • Reduction reactions: The thiazine ring can undergo reduction to yield different derivatives.
  • Condensation reactions: This compound can react with aldehydes or ketones to form more complex structures.

These reactions highlight the versatility of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- in synthetic organic chemistry .

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- exhibits significant biological activity, particularly as an antimicrobial agent. Research indicates that it possesses:

  • Antibacterial properties: Effective against various strains of bacteria, including Staphylococcus aureus and others.
  • Antifungal activity: Demonstrated potential in inhibiting fungal growth.
  • Anticancer effects: Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines .

These activities are attributed to its unique structural features that allow interaction with biological targets.

The synthesis of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- can be achieved through several methods:

  • Alkylation reactions: Using appropriate alkyl halides in the presence of bases to introduce alkyl groups.
  • Cyclization reactions: Starting from suitable precursors such as thioureas and aromatic aldehydes under acidic or basic conditions.
  • Fluorination: The introduction of fluorine can be accomplished via electrophilic fluorination methods or by using fluorinated reagents .

These synthetic routes provide flexibility in modifying the compound for enhanced biological activity.

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro- finds applications primarily in medicinal chemistry due to its biological properties:

  • Drug development: It serves as a lead compound for developing new antibiotics and antifungal agents.
  • Research tool: Used in studies investigating the mechanisms of bacterial resistance and drug interactions.

The compound's unique structure makes it a valuable candidate for further pharmacological exploration .

Interaction studies involving 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- focus on its binding affinities and mechanisms of action against various biological targets. Key findings include:

  • Inhibition of efflux pumps: This compound has been shown to inhibit specific bacterial efflux pumps that contribute to antibiotic resistance.
  • Synergistic effects: When combined with other antibiotics, it may enhance their efficacy against resistant strains .

These interactions underscore its potential role in overcoming challenges in antimicrobial therapy.

Several compounds share structural similarities with 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
6-Amino-7-fluoro-2H-1,4-benzothiazin-3(4H)-oneAmino group at position 6Antimicrobial and anticancer properties
7-Chloro-5-trifluoromethyl-4H-benzothiazineChlorine and trifluoromethyl substitutionsAntimicrobial activity
2-(Chloromethyl)-2H-benzothiazin-3(4H)-oneChloromethyl group at position 2Potentially antibacterial

The uniqueness of 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro-, lies in its specific fluorination pattern and resultant biological activities that distinguish it from these similar compounds .

Traditional Cyclocondensation Approaches

Traditional cyclocondensation approaches for synthesizing 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- primarily involve the reaction of 2-aminothiophenol derivatives with carboxylic acid derivatives or their activated forms [1] [2] [3]. The classical method employs the condensation of fluorinated 2-aminothiophenols with 2-bromoalkanoates under basic conditions to form the benzothiazinone ring system [4].

The fundamental mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization through sulfur participation [3]. This process typically requires elevated temperatures ranging from 80-120°C and reaction times of 2-24 hours depending on the specific substituents present [4]. The presence of the fluorine atom at the 7-position influences the electronic properties of the aromatic system, affecting both reactivity and selectivity in these transformations [5].

A widely employed traditional approach utilizes methyl 2-thioureidobenzoates as precursors, which undergo cyclization with concentrated sulfuric acid at room temperature [3]. This method has demonstrated yields ranging from 20-85% depending on the nature of the thiourea substituents [3]. The reaction proceeds through protonation of the thiourea nitrogen, followed by intramolecular nucleophilic attack and ring closure with elimination of methanol [3].

Another established route involves the reaction of 2-aminothiophenol with α-halogenated carboxylic acid derivatives in ionic liquid media [4]. This approach has shown particular effectiveness with [bmim][NO3] as the reaction medium, providing yields of 83-93% under mild conditions [4]. The ionic liquid serves both as solvent and catalyst, facilitating the nucleophilic substitution and subsequent cyclization steps [4].

MethodStarting MaterialsConditionsYield (%)Time (h)
Sulfuric acid cyclizationMethyl 2-thioureidobenzoatesConcentrated H2SO4, rt20-850.5-2
Ionic liquid method2-Aminothiophenol + 2-bromoalkanoates[bmim][NO3], rt83-930.25-24
Base-catalyzed cyclization2-Aminothiophenol + acid chloridesK2CO3, DMF, 120°C65-922-4

Novel Oxidative Cyclization Strategies

Recent developments in oxidative cyclization strategies have introduced innovative approaches for the synthesis of fluorinated benzothiazinones [6] [7]. These methods utilize oxidative conditions to facilitate both carbon-sulfur bond formation and ring closure in a single synthetic transformation [6].

A significant advancement involves the copper-catalyzed oxidative cyclization of 2-aminothiophenol derivatives with Morita-Baylis-Hillman ketones [6]. This methodology employs cesium carbonate as base and proceeds through an initial aza-Michael addition followed by oxidative cyclization involving carbon-sulfur bond formation [6]. The reaction demonstrates broad substrate scope and delivers dihydrobenzothiazines in good yields under mild conditions [6].

The mechanism of oxidative cyclization involves initial formation of an enamine intermediate through nucleophilic addition of the amino group to the activated alkene [6]. Subsequent oxidation, facilitated by atmospheric oxygen or added oxidants, promotes the formation of the carbon-sulfur bond and concurrent cyclization [6]. This approach has proven particularly effective for incorporating various substituents at the 2-position of the benzothiazinone core [6].

Photoinduced sulfanylation represents another innovative oxidative strategy, utilizing copper thiophene-2-carboxylate as photocatalyst under ambient conditions [8]. This method operates at room temperature in air and proceeds via in situ formation of diaryl disulfides as key intermediates [8]. The photocatalytic approach offers advantages in terms of mild reaction conditions and functional group tolerance [8].

Iron oxide nanoparticles have been employed as Lewis acid catalysts for oxidative cyclization reactions [8]. The nanosized Fe3O4 particles activate disulfide bonds through sulfur-sulfur bond cleavage, with atmospheric oxygen serving as the terminal oxidant [8]. This methodology provides atom-economical synthesis with recyclable catalyst systems [8].

Oxidative MethodCatalyst SystemOxidantTemperature (°C)Yield (%)
Cu-catalyzed cyclizationCuI/Cs2CO3O2 (air)25-8065-85
Photoinduced cyclizationCu-thiophene-2-carboxylateO2 (air)2545-78
Fe-catalyzed cyclizationFe3O4 nanoparticlesO2 (air)80-12060-85

Role of β-Diketone Intermediates

β-Diketone intermediates play a crucial role in the synthesis of fluorinated benzothiazinones, serving as versatile building blocks for heterocycle construction [9] [10]. These compounds undergo condensation reactions with 2-aminothiophenol derivatives to form the desired benzothiazinone ring system through a series of well-defined mechanistic steps [10].

The reaction mechanism involves initial nucleophilic attack of the amino group on one of the carbonyl carbons of the β-diketone, followed by cyclization through the sulfur atom [10]. This process typically occurs under reflux conditions in dimethyl sulfoxide, leading to both condensation and oxidative cyclization in a single operation [10]. The oxidation step involves formation of bis-(2-aminophenyl)disulfide intermediates, which subsequently undergo cyclization with sulfur-sulfur bond cleavage [10].

Fluorinated β-diketones have demonstrated enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine substituent [5]. This electronic effect increases the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack and subsequent cyclization [5]. The presence of fluorine also influences the tautomeric equilibrium of the β-diketone, favoring the active enol form that participates in the cyclization reaction [5].

The synthetic utility of β-diketone intermediates extends to the preparation of various substituted benzothiazinones through modification of the diketone structure [9]. Different alkyl, aryl, and heteroaryl substituents can be incorporated, providing access to diverse structural motifs [9]. The reaction tolerates both electron-donating and electron-withdrawing groups, although yields may vary depending on the electronic nature of the substituents [10].

Optimization studies have revealed that the choice of β-diketone significantly impacts the reaction outcome [10]. Symmetrical β-diketones generally provide higher yields and cleaner reaction profiles compared to unsymmetrical variants [10]. The reaction proceeds most efficiently with β-diketones bearing moderate electron-withdrawing groups, which balance reactivity with stability [10].

β-Diketone TypeElectronic EffectYield (%)Reaction Time (h)
AcetylacetoneNeutral65-758-12
TrifluoroacetylacetoneElectron-withdrawing75-856-10
BenzoylacetoneMild electron-withdrawing70-808-14
DibenzoylmethaneStrong electron-withdrawing60-7012-18

Optimization of Reaction Conditions

Optimization of reaction conditions for synthesizing 2H-1,4-benzothiazin-3(4H)-one, 7-fluoro- involves systematic evaluation of multiple parameters including temperature, solvent, catalyst, and reaction time [11] [12] [4]. These factors significantly influence both yield and selectivity of the desired product [4].

Temperature optimization studies have revealed that reactions conducted at 80-120°C provide optimal yields while minimizing side product formation [4]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and polymerization reactions [4]. The presence of fluorine substituents generally requires slightly elevated temperatures compared to non-fluorinated analogs due to reduced nucleophilicity of the amino group [13].

Solvent selection plays a critical role in reaction efficiency and product isolation [4]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have proven most effective for traditional cyclocondensation approaches [4]. Ionic liquids, particularly [bmim][NO3], offer advantages in terms of product separation and catalyst recovery [4]. Aqueous media have gained attention for environmentally benign synthesis, although yields may be compromised [12].

Base selection and concentration optimization have demonstrated significant impact on reaction outcomes [12]. Sodium hydroxide at 5% concentration (3.7 equivalents) provides optimal results for base-catalyzed cyclizations [12]. Higher concentrations lead to product decomposition, while lower concentrations result in incomplete conversion [12]. The choice of base affects both reaction rate and selectivity, with cesium carbonate showing particular effectiveness for oxidative cyclization reactions [6].

Catalyst optimization for metal-catalyzed reactions has focused on copper and iron systems [2] [11]. Copper catalysts generally require 5-20 mol% loading for effective turnover, with CuI and Cu(OAc)2 showing superior performance [2]. Iron-based catalysts, particularly Fe3O4 nanoparticles, demonstrate excellent recyclability with up to five turnovers without significant activity loss [11].

Microwave irradiation has emerged as an effective tool for reaction acceleration and yield improvement [12]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining or improving yields [12]. The combination of microwave heating with ionic liquid media provides particularly advantageous conditions for rapid synthesis [12].

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature80-120°CIncreases up to optimumDecreases above 120°C
Reaction Time2-24 hoursIncreases with timeStable within range
Base Concentration3-4 equivalentsOptimal at 3.7 eqDecreases above 4 eq
Catalyst Loading5-20 mol%Increases with loadingStable above 10 mol%
Microwave Power300-600 WSignificant increaseEnhanced

XLogP3

1.5

Wikipedia

2H-1,4-Benzothiazin-3(4H)-one, 7-fluoro-

Dates

Last modified: 04-14-2024

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